![molecular formula C17H17FN2O B12624213 1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azetidin-2-one CAS No. 918145-91-2](/img/structure/B12624213.png)
1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azetidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azetidin-2-one involves several steps. One common method includes the reaction of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde with 4-N,N-dimethylaminopyridine (DMAP), triethylamine, and dichloromethane. The mixture is stirred at a temperature range of 10-35°C, followed by the addition of pyridine-3-sulfonyl chloride. The reaction is monitored using thin-layer chromatography (TLC) until completion, after which the product is isolated and purified .
Analyse Chemischer Reaktionen
1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azetidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like triethylamine. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azetidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azetidin-2-one involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect signal transduction pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}azetidin-2-one can be compared with other similar compounds, such as:
1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}pyridin-2(1H)-one: This compound has a similar structure but differs in the functional group attached to the pyridine ring.
Riociguat: A compound with a similar fluorophenyl-pyridine structure but used for different therapeutic purposes.
Eigenschaften
CAS-Nummer |
918145-91-2 |
|---|---|
Molekularformel |
C17H17FN2O |
Molekulargewicht |
284.33 g/mol |
IUPAC-Name |
1-[3-[6-(2-fluorophenyl)pyridin-3-yl]propyl]azetidin-2-one |
InChI |
InChI=1S/C17H17FN2O/c18-15-6-2-1-5-14(15)16-8-7-13(12-19-16)4-3-10-20-11-9-17(20)21/h1-2,5-8,12H,3-4,9-11H2 |
InChI-Schlüssel |
MMVJIQUSZZSZAO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C1=O)CCCC2=CN=C(C=C2)C3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


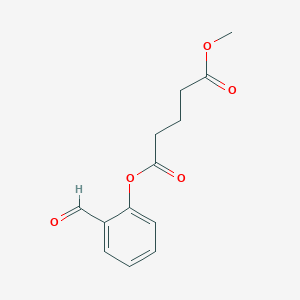
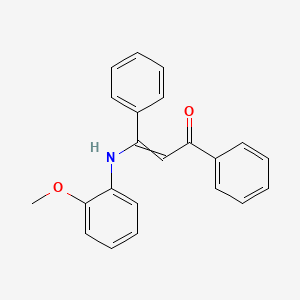
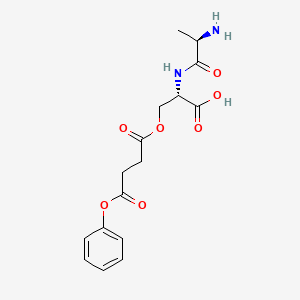
![4-[5-(3-methylphenyl)-2-(3-nitrophenyl)-4,6-dioxohexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl benzoate](/img/structure/B12624153.png)
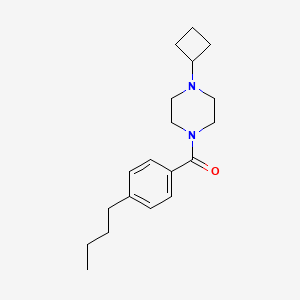
![1-[(4-Chloro-2-methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12624165.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-(1,4-dioxaspiro[4.5]dec-8-yl)-3-iodo-1-(phenylsulfonyl)-](/img/structure/B12624166.png)
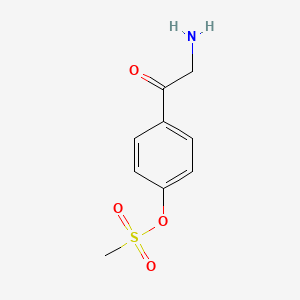
![2-{[1-(Methoxymethyl)cyclohexyl]methyl}naphthalen-1-ol](/img/structure/B12624192.png)
![Ethyl (6-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate](/img/structure/B12624198.png)
![5-(4-Methylpiperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12624205.png)
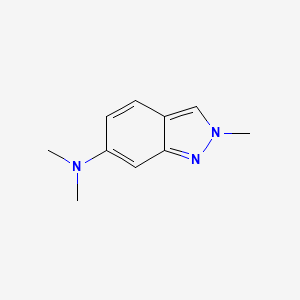
![3-(5'-Bromo-3',4-dihexyl[2,2'-bithiophen]-5-yl)-9-ethyl-9H-carbazole](/img/structure/B12624209.png)
methanone](/img/structure/B12624211.png)
